

Preliminary Studies on the Cytotoxicity of LY345899: A Technical Guide

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Compound of Interest				
Compound Name:	LY 345899			
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## Introduction

LY345899 is a folate analog that has garnered attention in preclinical cancer research for its role as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance. Upregulation of MTHFD2 is a characteristic feature of many cancer types, correlating with poor prognosis and making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary cytotoxic effects of LY345899, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

## **Core Mechanism of Action**

LY345899 exerts its cytotoxic effects by inhibiting MTHFD1 and MTHFD2, which are key enzymes in the folate-mediated one-carbon metabolism pathway. MTHFD1 is primarily located in the cytoplasm, while MTHFD2 resides in the mitochondria. Inhibition of these enzymes disrupts the production of formate and one-carbon units necessary for de novo purine and thymidylate synthesis. This disruption of nucleotide biosynthesis is a primary driver of the compound's anti-proliferative effects.



Furthermore, the inhibition of MTHFD2, a significant source of mitochondrial NADPH, leads to a disturbance in the cellular redox homeostasis.[1] This results in an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant capacity, leading to increased oxidative stress and subsequent apoptosis.[2][3]

## **Quantitative Cytotoxicity Data**

LY345899 has demonstrated inhibitory activity against both MTHFD1 and MTHFD2 enzymes and has shown cytotoxic effects in various cancer cell lines, particularly those with high MTHFD2 expression.

Target/Cell Line	Assay Type	Endpoint	Value	Reference
MTHFD1 (human)	Enzymatic Assay	IC50	96 nM	[4]
MTHFD2 (human)	Enzymatic Assay	IC50	663 nM	[4]
LoVo (Colorectal Cancer)	Cell Viability (MTS)	Decreased Viability	Not Quantified	[2]
SW620 (Colorectal Cancer)	Cell Viability (MTS)	Decreased Viability	Not Quantified	[2]
HCT116 (Colorectal Cancer)	Cell Viability (MTS)	Decreased Viability	Not Quantified	[2]

In Vivo Efficacy in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model[1]

Treatment Group	Mean Tumor Weight (mg) ± SD	Statistical Significance (vs. Vehicle)
Vehicle	1.83 ± 0.19	-
LY345899	0.74 ± 0.30	P < .001



# **Experimental Protocols**Cell Viability Assay (MTS)

This protocol is adapted from the study by Ju et al. (2019) to assess the effect of LY345899 on the viability of colorectal cancer cells.[2]

#### Materials:

- Colorectal cancer cell lines (e.g., LoVo, SW620, HCT116)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- LY345899
- MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2Htetrazolium)
- Plate reader

#### Procedure:

- Seed colorectal cancer cells in 96-well plates at a density of 5,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of LY345899 in complete growth medium.
- After 24 hours, replace the medium with fresh medium containing various concentrations of LY345899 or vehicle control (e.g., DMSO).
- Incubate the cells for 72 hours.
- Add 20 μL of MTS reagent to each well.
- Incubate the plates for 1-4 hours at 37°C.



- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol describes the detection of apoptosis in cancer cells treated with LY345899 using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.

#### Materials:

- Cancer cell lines
- · 6-well plates
- LY345899
- · Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI)
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of LY345899 or vehicle control for the desired time period (e.g., 48 hours).
- Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.



- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a new tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

## In Vivo Colorectal Cancer Xenograft Model

This protocol is based on the study by Ju et al. (2019) to evaluate the in vivo antitumor activity of LY345899.[1]

#### Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Colorectal cancer cells (e.g., patient-derived xenograft tissue or cell lines like SW620, LoVo)
- LY345899
- Vehicle control
- · Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant colorectal cancer cells or patient-derived tumor fragments into the flanks of the mice.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups (n=5-10 mice per group).

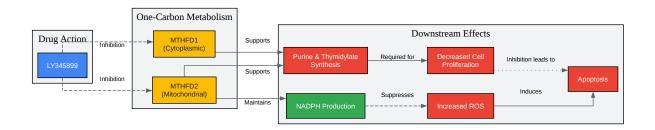


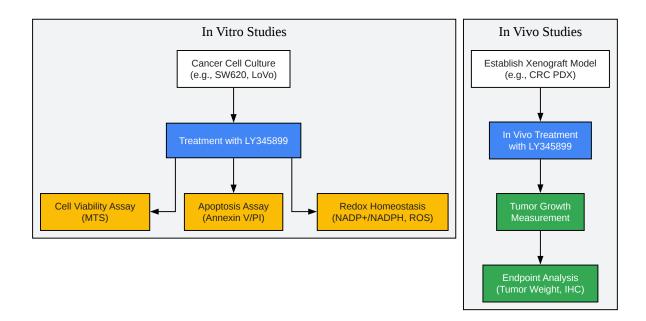
- Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control via intraperitoneal injection, 5 days a week for 4 weeks.[5]
- Measure tumor volume with calipers every few days using the formula: Volume = (length × width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

## **Signaling Pathways and Visualizations**

The cytotoxic effects of LY345899 are mediated through the disruption of one-carbon metabolism, leading to nucleotide depletion and redox imbalance.







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